2-(Ethylsulfonyl)ethanamine

Enzyme Inhibition Renin Inhibitor Antihypertensive

Researchers developing renin-targeting therapeutics need a validated building block with confirmed bioactivity and reliable supply. 2-(Ethylsulfonyl)ethanamine directly addresses this: • Validated aliskiren inhibitor (IC50 = 10-30 µM), providing a confirmed starting point for RAAS-targeted renin inhibitor design. • Bifunctional scaffold-primary amine for amide coupling/reductive amination plus polar sulfone-enables rapid library synthesis. • Available as a stable solid HCl salt (CAS 595596-97-7), simplifying salt screening & preformulation vs. liquid methyl analogs.

Molecular Formula C4H11NO2S
Molecular Weight 137.2 g/mol
CAS No. 173336-82-8
Cat. No. B062192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfonyl)ethanamine
CAS173336-82-8
Molecular FormulaC4H11NO2S
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCN
InChIInChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3
InChIKeyJMCWLZFPCMLCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylsulfonyl)ethanamine: Key Sulfonamide Drug Discovery Intermediate


2-(Ethylsulfonyl)ethanamine (CAS 173336-82-8), an aliphatic primary amine featuring an ethylsulfonyl moiety, serves as a versatile building block in medicinal chemistry and organic synthesis . With a molecular formula of C4H11NO2S and a molecular weight of 137.20 g/mol, this compound provides a compact, bifunctional scaffold that combines a nucleophilic amine handle with a polar sulfone group . This architecture enables its use in the construction of diverse compound libraries targeting neurological disorders, metabolic pathways, and anti-infective agents . The compound's physicochemical properties, including a predicted low molecular weight and hydrogen bond donor/acceptor count, position it favorably for fragment-based drug discovery and lead optimization campaigns .

Bifunctional scaffold: nucleophilic primary amine and polar ethylsulfonyl group for diverse derivatization
Compact fragment-like profile supports fragment-based drug discovery and heterocycle library synthesis
Medicinal chemistry research: neurological, metabolic, and anti-infective pathway probe design

Why 2-(Ethylsulfonyl)ethanamine Cannot Be Replaced


Substituting 2-(ethylsulfonyl)ethanamine with its closest analogs, such as the methylsulfonyl or propylsulfonyl variants, introduces quantifiable and consequential changes in physicochemical and biological performance that preclude simple interchangeability. The length of the alkyl chain on the sulfone group directly modulates critical parameters including lipophilicity (LogP), aqueous solubility, and steric bulk, which in turn govern target binding affinity, metabolic stability, and overall pharmacokinetic profile [1]. While the methylsulfonyl analog (CAS 49773-20-8) is a widely available liquid at room temperature , the ethylsulfonyl compound (often supplied as a hydrochloride salt) offers a distinct solubility and solid-state handling profile that can be advantageous in specific synthetic and formulation contexts . Furthermore, the subtle increase in steric demand from methyl to ethyl can dramatically alter the binding conformation and inhibitory potency against certain biological targets, as demonstrated by the compound's established activity as an aliskiren inhibitor . Therefore, reliance on a generic, in-class alternative without empirical validation risks compromising lead compound activity, synthetic route efficiency, and the reproducibility of biological data.

Lipophilicity and PK profile shift
Methyl, ethyl, and propyl chain lengths create distinct LogP trends that may alter target binding, metabolic stability, and membrane permeability.
Physical state divergence
The ethylsulfonyl compound is typically supplied as a solid HCl salt with distinct handling and aqueous solubility, unlike the liquid methylsulfonyl free base.
Steric and conformational mismatch
The additional ethyl rotatable bond may shift binding conformation and target affinity, as evidenced by aliskiren inhibition, which is unreported for the methyl analog.

Quantitative Differentiation of 2-(Ethylsulfonyl)ethanamine


Inhibitory Activity Against Aliskiren

2-(Ethylsulfonyl)ethanamine hydrochloride demonstrates quantifiable inhibitory activity against the direct renin inhibitor drug aliskiren, with a measured IC50 in the range of 10-30 µM using an LC-MS/MS method . This provides a direct, target-specific benchmark that is absent for the closely related 2-(methylsulfonyl)ethanamine. While the methyl analog is commercially available and has been explored as a general anesthetic agent , no published data establishes its interaction with the renin-angiotensin system or any other specific molecular target with comparable quantitative potency. The observed IC50 for the ethylsulfonyl derivative in this assay context provides a quantifiable starting point for structure-activity relationship (SAR) studies and demonstrates a functional biological property that distinguishes it from its simpler methyl homolog.

Aliskiren inhibition
Reported
10–30 µM IC50
Measurable renin inhibitor interaction; methyl analog shows no reported activity.
LC-MS/MS enzymatic assay
Enzyme Inhibition Renin Inhibitor Antihypertensive

Solid-State Handling and Aqueous Solubility

A critical point of differentiation lies in the physical state and solubility profile of the ethylsulfonyl derivative compared to its methylsulfonyl counterpart. 2-(Methylsulfonyl)ethanamine (free base, CAS 49773-20-8) is a liquid at room temperature with a boiling point of 160°C at 0.02 mmHg and a relative density of 1.223 . In contrast, 2-(ethylsulfonyl)ethanamine is most commonly procured and utilized as its hydrochloride salt (CAS 595596-97-7), a solid powder form . This solid salt form of the ethylsulfonyl compound confers practical advantages for precise weighing, long-term storage stability, and formulation into solid dosage forms . Critically, the hydrochloride salt of the ethylsulfonyl derivative is described as readily soluble in water, facilitating its use in aqueous-based biological assays and pharmaceutical preparations , a property that may differ significantly from the liquid free base of the methyl analog. The switch from a liquid to a solid hydrochloride salt represents a significant change in material handling and application that cannot be overlooked during procurement.

Physical state & solubility
Head-to-head
Solid HCl salt, readily soluble in water — comparator: liquid free base
Facilitates accurate weighing and aqueous assay incorporation.
Standard lab conditions (20–25 °C)
Physicochemical Properties Salt Selection Formulation

Chain Length and Lipophilicity Modulation

Extending the alkyl chain on the sulfone moiety from methyl to ethyl to propyl exerts a predictable and quantifiable effect on key physicochemical properties central to drug-likeness and biological activity. While precise LogP values for the target compound are not experimentally reported in primary literature, a class-level inference can be drawn from the well-documented behavior of alkylsulfonyl groups [1]. The ethylsulfonyl group in 2-(ethylsulfonyl)ethanamine is expected to confer a higher LogP (increased lipophilicity) compared to the methylsulfonyl analog (2-(methylsulfonyl)ethanamine), and a lower LogP compared to the propylsulfonyl derivative (2-(propylsulfonyl)ethanamine). This incremental change in lipophilicity directly influences the compound's ability to passively diffuse across biological membranes, its non-specific binding to proteins, and its susceptibility to metabolic clearance [1]. This chain-length-dependent modulation of physicochemical properties is a core principle of medicinal chemistry and provides a rationale for selecting the ethylsulfonyl variant when a specific balance of polarity and hydrophobicity is required that cannot be achieved by the more polar methyl or more lipophilic propyl analog.

Lipophilicity modulation
Class-level
LogP trend: methyl < ethyl < propyl
Supports lipophilicity-guided analog selection for permeability tuning.
Experimental LogP not reported; computational prediction
Lipophilicity LogP SAR

Conformational Flexibility in Target Engagement

The ethylsulfonyl moiety introduces a greater degree of conformational flexibility compared to the methylsulfonyl group due to the additional rotatable bond in the ethyl chain . 2-(Ethylsulfonyl)ethanamine possesses three rotatable bonds (C-C, C-S, and S-C bonds), while 2-(methylsulfonyl)ethanamine has only two (C-S and S-C bonds) . This increased conformational freedom can significantly impact the compound's ability to adopt the specific three-dimensional conformation required for high-affinity binding to a biological target's active site. While the methylsulfonyl group presents a more rigid, pre-organized structure, the ethylsulfonyl group can explore a wider conformational space, potentially enabling it to access binding pockets or interaction geometries that are sterically inaccessible to the more constrained methyl analog. This difference in conformational entropy is a key, quantifiable structural parameter that can translate into substantial differences in binding affinity (Kd) and inhibitory potency (IC50) in a target-specific manner.

Conformational flexibility
Class-level
Target: 3 rotatable bonds
Comparator: 2 rotatable bonds
Broader conformational sampling may impact target binding geometry.
Based on structural analysis
Conformational Analysis Binding Affinity Molecular Recognition

2-(Ethylsulfonyl)ethanamine Applications


Renin Inhibitor Lead Optimization

Leveraging its demonstrated inhibitory activity against aliskiren (IC50 = 10-30 µM) , 2-(ethylsulfonyl)ethanamine serves as a validated starting point for designing and synthesizing next-generation renin inhibitors for hypertension treatment. Its solid hydrochloride salt form and aqueous solubility simplify its incorporation into high-throughput screening assays and medicinal chemistry workflows aimed at improving potency and selectivity against the renin-angiotensin-aldosterone system (RAAS).

Sulfonamide Chemical Probe Development

The compound's bifunctional nature, combining a reactive primary amine with a polar sulfone group, makes it an ideal precursor for synthesizing sulfonamide-containing chemical probes . These probes can be designed to interrogate biological pathways involving enzymes like carbonic anhydrases, proteases, or other therapeutically relevant targets. The ethylsulfonyl group's predicted intermediate lipophilicity is particularly advantageous for balancing cellular permeability and aqueous solubility, a critical factor for effective intracellular target engagement.

Versatile Building Block for Heterocycle Synthesis

2-(Ethylsulfonyl)ethanamine is a valuable building block for constructing diverse heterocyclic scaffolds, including those that have been screened for 5-HT6 receptor antagonism . Its primary amine can undergo a wide array of transformations (e.g., reductive amination, amide coupling, nucleophilic substitution), enabling the rapid generation of compound libraries. The ethylsulfonyl group also serves as a stable, polar functional handle that can influence the electronic properties and metabolic stability of the final heterocyclic products .

Salt Screening and Preformulation Studies

The availability of 2-(ethylsulfonyl)ethanamine as a well-characterized hydrochloride salt (CAS 595596-97-7) provides a distinct advantage in early-stage pharmaceutical development . Its solid form and high aqueous solubility facilitate salt screening, polymorph identification, and preformulation studies essential for developing oral or parenteral drug products. This contrasts with the liquid free base form of the methyl analog, which would require additional salt formation steps before such studies can be initiated .

Application
Selection Property
Validation Focus
Renin-angiotensin pathway modulator research
Reported aliskiren inhibitory activity
Renin inhibition assay context
Sulfonamide-based chemical probe design
Bifunctional amine-sulfone scaffold
Intracellular target engagement and permeability
Heterocycle library synthesis
Reactive primary amine for diverse coupling
Scaffold diversity and reaction scope
Preformulation and salt screening studies
Solid HCl salt with aqueous solubility
Handling and dissolution reproducibility

Technical Documentation Hub

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52 linked technical documents
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